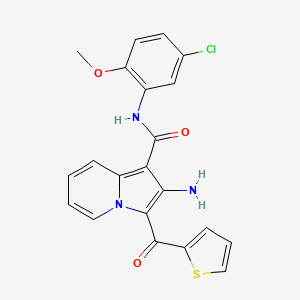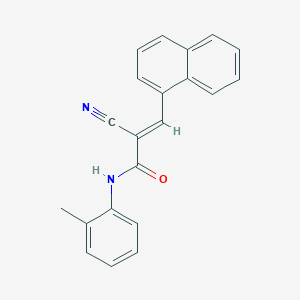
(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide, commonly known as CYT387, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and psoriasis.
Mecanismo De Acción
CYT387 works by selectively inhibiting the activity of (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide enzymes, which are involved in the signaling pathways that regulate cell growth and differentiation. By blocking (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide activity, CYT387 prevents the abnormal growth and proliferation of cells that are characteristic of MPNs.
Efectos Bioquímicos Y Fisiológicos
CYT387 has been shown to have a number of biochemical and physiological effects. In addition to its (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide inhibitory activity, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of rheumatoid arthritis and other autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CYT387 is its selectivity for (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide enzymes, which reduces the risk of off-target effects and toxicity. However, like all drugs, CYT387 has some limitations. For example, it may not be effective in all patients, and some patients may experience side effects such as anemia, thrombocytopenia, and gastrointestinal disturbances.
Direcciones Futuras
There are several areas of future research that could be explored in relation to CYT387. One area of interest is the potential use of CYT387 in combination with other drugs for the treatment of MPNs and other diseases. Another area of interest is the development of more potent and selective (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide inhibitors that could be used in the treatment of a wider range of diseases. Finally, there is a need for further research into the long-term safety and efficacy of CYT387 and other (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide inhibitors.
Métodos De Síntesis
CYT387 can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 2-methylbenzaldehyde with 2-naphthylamine to form 2-(2-methylphenylamino)naphthalene. This intermediate is then reacted with acrylonitrile in the presence of a base to form CYT387.
Aplicaciones Científicas De Investigación
CYT387 has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has shown promising results in the treatment of MPNs, a group of blood cancers that affect the bone marrow. CYT387 works by inhibiting the activity of (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide enzymes, which play a key role in the development and progression of MPNs.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-7-2-5-12-20(15)23-21(24)18(14-22)13-17-10-6-9-16-8-3-4-11-19(16)17/h2-13H,1H3,(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZRBMGVUULBP-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

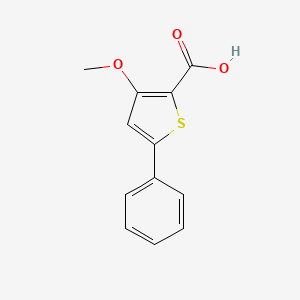
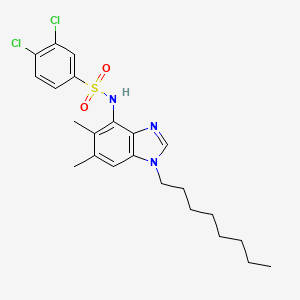
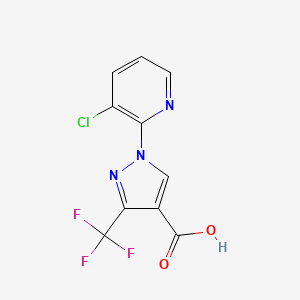
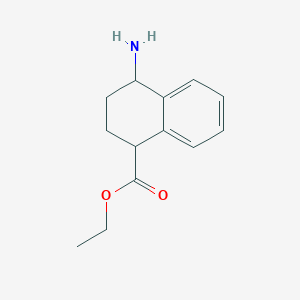
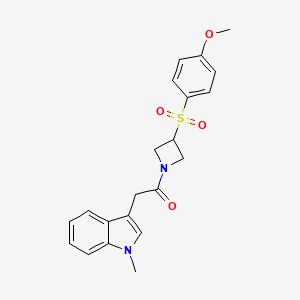
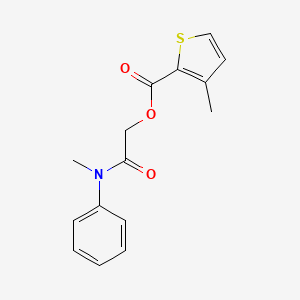
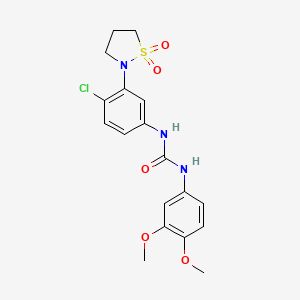
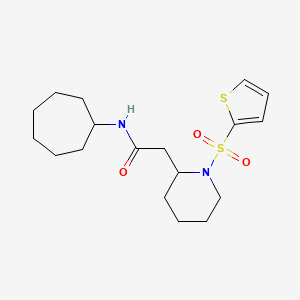
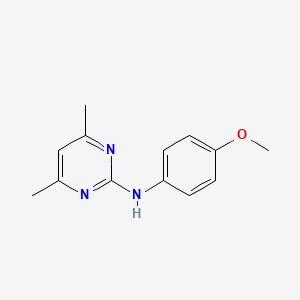
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)
![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)
